1,1-Dimethylsilolane-3,4-diol
Description
1,1-Dimethylsilolane-3,4-diol is a silicon-containing heterocyclic compound featuring a five-membered silolane ring (a saturated ring with one silicon atom) substituted with hydroxyl groups at positions 3 and 4, along with methyl groups at position 1. The presence of silicon imparts unique electronic and steric properties compared to purely organic analogs.
Properties
CAS No. |
81439-46-5 |
|---|---|
Molecular Formula |
C6H14O2Si |
Molecular Weight |
146.26 g/mol |
IUPAC Name |
1,1-dimethylsilolane-3,4-diol |
InChI |
InChI=1S/C6H14O2Si/c1-9(2)3-5(7)6(8)4-9/h5-8H,3-4H2,1-2H3 |
InChI Key |
NRHUEFBICWXOAK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(CC(C(C1)O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dimethylsilolane-3,4-diol can be synthesized through multiple-step organic synthesis. One common method involves the dihydroxylation of alkenes using reagents such as osmium tetroxide or potassium permanganate . Another approach is the reduction of diketones using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Industrial Production Methods: Industrial production of 1,1-Dimethylsilolane-3,4-diol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and reaction conditions is crucial to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 1,1-Dimethylsilolane-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form silanes.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as lead tetraacetate (Pb(OAc)4) or periodic acid (HIO4) are commonly used.
Reduction: Reducing agents like NaBH4 or LiAlH4 are employed.
Substitution: Various nucleophiles can be used to substitute the hydroxyl groups.
Major Products:
Oxidation: Aldehydes and ketones.
Reduction: Silanes.
Substitution: Compounds with different functional groups replacing the hydroxyl groups.
Scientific Research Applications
1,1-Dimethylsilolane-3,4-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Dimethylsilolane-3,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The silicon atom’s unique properties also contribute to the compound’s behavior in different chemical environments.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 1,1-dimethylsilolane-3,4-diol, we compare it with three categories of analogs: silolane derivatives , organic diols , and heterocyclic diols .
Silolane Derivatives
- 3,4-Dibutyl-1,1-dimethyl-2-trimethylsilanyl-1H-silole (CAS: 934563-16-3) Structure: A silole (silicon-containing aromatic analog) with butyl substituents at positions 3 and 4 and trimethylsilyl at position 2. Properties: Non-polar due to alkyl and silyl groups; high thermal stability typical of siloles. Lacks hydroxyl groups, rendering it hydrophobic and less reactive in hydrogen-bonding applications. Applications: Likely used in materials science for optoelectronic devices due to silole’s conjugated π-system .
3,4-Dihexyl-1,1-dimethyl-2-trimethylsilanyl-1H-silole (CAS: 934563-17-4)
- Structure : Similar to the above but with longer hexyl chains.
- Properties : Increased hydrophobicity and flexibility due to longer alkyl chains. Reduced crystallinity compared to shorter-chain analogs.
- Contrast with Target : The absence of hydroxyl groups in these siloles limits their utility in aqueous systems or as ligands in catalysis, unlike 1,1-dimethylsilolane-3,4-diol .
Organic Diols
2-Butyne-1,4-diol (CAS: 110-65-6)
- Structure : Linear alkyne diol with hydroxyl groups at positions 1 and 3.
- Properties : High water solubility (due to hydroxyls) and reactivity (due to triple bond). Used in polymer synthesis (e.g., polyesters) and as a crosslinker.
- Contrast with Target : The silolane ring in 1,1-dimethylsilolane-3,4-diol introduces steric constraints and silicon-specific reactivity (e.g., resistance to oxidation) absent in linear organic diols .
- 1-Octene-3,4-diol (CAS: Not specified) Structure: Unsaturated diol with hydroxyls at positions 3 and 4. Properties: Intermediate polarity; the double bond allows for electrophilic additions. Synthesized via epoxide hydrolysis or peroxide reduction. Contrast with Target: The silolane ring system in the target compound may confer greater conformational rigidity, influencing binding affinity in biological systems (e.g., enzyme inhibition) .
Heterocyclic Diols
- (3R,4S)-2-(6-Aminopurin-9-yl)-5-[(4-ethylcyclohexyl)sulfanylmethyl]oxolane-3,4-diol (TOP1) Structure: Oxolane (tetrahydrofuran) ring with diol groups at positions 3 and 4, modified with adenine and sulfanylmethyl substituents. Properties: Demonstrated high binding affinity to PRMT5 (IC₅₀ ~50 nM) in molecular dynamics simulations. Polar hydroxyls enhance solubility and target interaction. Contrast with Target: The oxolane ring (oxygen-based) vs. silolane (silicon-based) alters electronic properties and steric bulk. Silicon’s larger atomic radius may hinder binding in some biological targets but improve stability in others .
Comparative Data Table
| Property | 1,1-Dimethylsilolane-3,4-diol | 3,4-Dibutyl-silole (CAS: 934563-16-3) | 2-Butyne-1,4-diol | TOP1 Oxolane Diol |
|---|---|---|---|---|
| Ring Type | Silolane (Si) | Silole (Si) | Linear | Oxolane (O) |
| Substituents | 3,4-diol; 1,1-dimethyl | 3,4-dibutyl; 2-trimethylsilyl | 1,4-diol; alkyne | 3,4-diol; adenine |
| Polarity | Moderate (hydroxyls) | Low (alkyl/silyl) | High | High |
| Thermal Stability | High (Si–C bonds) | Very high | Moderate | Moderate |
| Bioactivity | Potential enzyme interaction | Limited | None | PRMT5 inhibition |
| Solubility (Water) | Moderate | Insoluble | High | Moderate |
| Synthetic Routes | Likely ring-closing with Si | Grignard/silylation | Epoxide hydrolysis | Nucleoside analog |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
